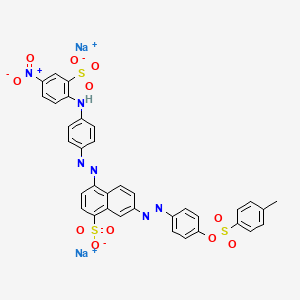

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate involves multiple steps, including diazotization and coupling reactions. The process typically begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations under controlled conditions. The final product is then purified through filtration, crystallization, or other separation techniques to achieve the desired purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphones, while reduction typically produces aromatic amines.

Aplicaciones Científicas De Investigación

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mecanismo De Acción

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved in its action depend on the specific application. For example, in biological staining, the compound binds to cellular components, allowing for visualization under a microscope.

Comparación Con Compuestos Similares

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate is unique due to its specific structure and properties. Similar compounds include other azo dyes, such as:

- Disodium 4,4’-bis(2-sulphostyryl)biphenyl

- Disodium 4,4’-bis(4-aminophenyl)azo-2,2’-stilbenedisulphonate

- Disodium 4,4’-bis(4-nitrophenyl)azo-2,2’-stilbenedisulphonate

These compounds share similar azo linkages but differ in their substituents and overall structure, leading to variations in their properties and applications.

Actividad Biológica

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate, commonly known as Acid Red 323 (C.I. 22238), is a synthetic azo dye with a complex chemical structure. This compound has garnered attention due to its extensive use in textiles and potential biological implications. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula : C35H26N4O10S3.2Na

- Molecular Weight : 804.79 g/mol

- CAS Number : 6358-34-5

Toxicological Profile

Azo dyes, including this compound, have been associated with various toxicological concerns:

- Carcinogenic Potential : Many azo dyes can be metabolically reduced to aromatic amines, which are known carcinogens. Studies have shown that exposure to such dyes can lead to the formation of potentially mutagenic compounds in human skin bacteria .

- Skin Irritation : The compound may cause skin irritation upon contact, as noted in various studies assessing the dermal absorption of azo dyes .

- Environmental Impact : The degradation products of azo dyes can be toxic to aquatic life, raising concerns about their environmental persistence and bioaccumulation .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that Acid Red 323 can induce oxidative stress in human cell lines, leading to cellular damage and apoptosis. A study indicated that exposure to this dye resulted in increased levels of reactive oxygen species (ROS), contributing to cytotoxic effects .

- Animal Studies : In vivo studies have shown that administration of this compound in rodents resulted in significant alterations in liver function markers, suggesting hepatotoxicity associated with prolonged exposure .

- Dermal Absorption Studies : Investigations into the dermal absorption of azo dyes have revealed that certain metabolites can penetrate the skin barrier and enter systemic circulation, posing risks for chronic exposure scenarios .

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Carcinogenicity | Potential formation of carcinogenic aromatic amines upon metabolic reduction |

| Cytotoxicity | Induces oxidative stress and apoptosis in human cell lines |

| Hepatotoxicity | Alters liver function markers in animal models |

| Dermal Absorption | Metabolites can penetrate the skin and enter systemic circulation |

Propiedades

Número CAS |

82508-83-6 |

|---|---|

Fórmula molecular |

C35H24N6Na2O11S3 |

Peso molecular |

846.8 g/mol |

Nombre IUPAC |

disodium;7-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C35H26N6O11S3.2Na/c1-22-2-14-29(15-3-22)55(50,51)52-28-12-8-25(9-13-28)37-39-26-10-16-30-31(20-26)34(53(44,45)46)19-18-32(30)40-38-24-6-4-23(5-7-24)36-33-17-11-27(41(42)43)21-35(33)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |

Clave InChI |

PAZOCDMRVPQWRP-UHFFFAOYSA-L |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC4=C(C=CC(=C4C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.